![molecular formula C18H28N2 B13187639 1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane is a synthetic organic compound with the molecular formula C₁₈H₂₈N₂. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The presence of a benzyl group and a dimethylcyclopropylmethyl group attached to the diazepane ring makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and the diazepane intermediate.
Attachment of the Dimethylcyclopropylmethyl Group: The final step involves the addition of the dimethylcyclopropylmethyl group through a Grignard reaction or other suitable organometallic coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The diazepane ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The benzyl and dimethylcyclopropylmethyl groups can enhance binding affinity and specificity to the target molecules.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane can be compared with other diazepane derivatives and compounds containing similar structural motifs. Some similar compounds include:
1-Benzyl-4-methyl-1,4-diazepane: Lacks the dimethylcyclopropylmethyl group, which may result in different biological activity and chemical reactivity.
1-Benzyl-4-(cyclopropylmethyl)-1,4-diazepane: Contains a cyclopropylmethyl group instead of a dimethylcyclopropylmethyl group, potentially affecting its binding properties and stability.
1-Benzyl-4-(2,2-dimethylpropyl)-1,4-diazepane: Features a dimethylpropyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H28N2 |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C18H28N2/c1-18(2)13-17(18)15-20-10-6-9-19(11-12-20)14-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3 |
Clé InChI |
WFPILDZYOINVRW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1CN2CCCN(CC2)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


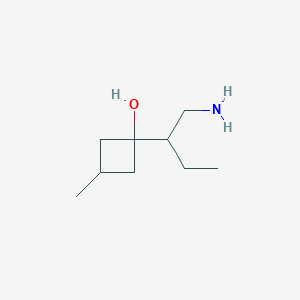
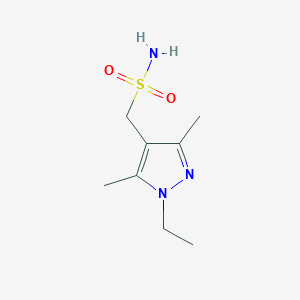
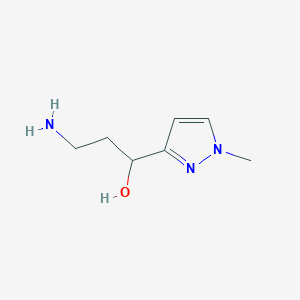
methanol](/img/structure/B13187568.png)
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
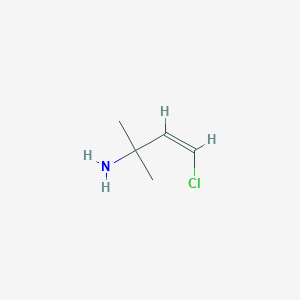
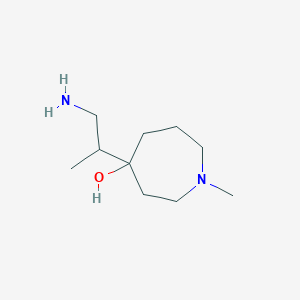
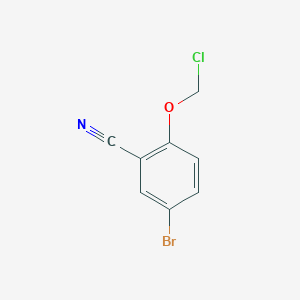


![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
